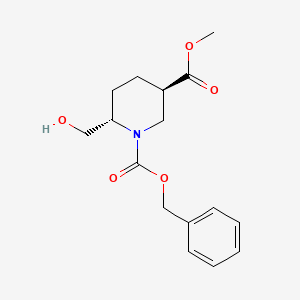
2-(2,2,2-Triethoxyethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-Triethoxyethyl)pyridine is a chemical compound characterized by a pyridine ring substituted with a 2-(2,2,2-triethoxyethyl) group. This compound is a clear, pale liquid with a molecular weight of 239.31 g/mol . It is known for its unique blend of reactivity and stability, making it valuable for advanced research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Triethoxyethyl)pyridine can be achieved through various methods. One common approach involves the reaction of pyridine with 2,2,2-triethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2,2-Triethoxyethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 2-(2,2,2-triethoxyethyl)piperidine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-(2,2,2-Triethoxyethyl)pyridine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2,2,2-Triethoxyethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can participate in coordination with metal ions, forming stable complexes that exhibit catalytic activity. Additionally, the compound’s unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2,2-Triethoxyethyl)piperidine: A reduced form of 2-(2,2,2-Triethoxyethyl)pyridine with similar chemical properties but different reactivity.
2-(2,2,2-Triethoxyethyl)quinoline: A compound with a quinoline ring instead of a pyridine ring, exhibiting different electronic properties and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H21NO3 |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
2-(2,2,2-triethoxyethyl)pyridine |
InChI |
InChI=1S/C13H21NO3/c1-4-15-13(16-5-2,17-6-3)11-12-9-7-8-10-14-12/h7-10H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
PPMICSBZKNIHAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC1=CC=CC=N1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13002275.png)
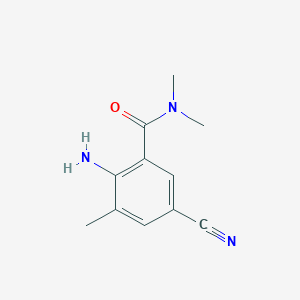

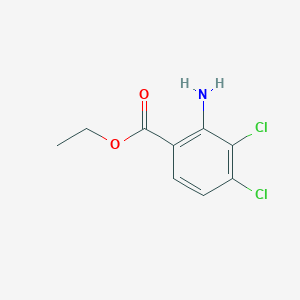
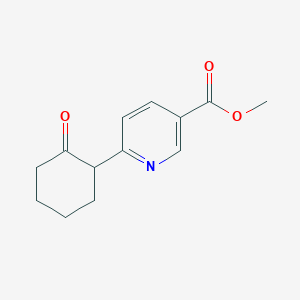
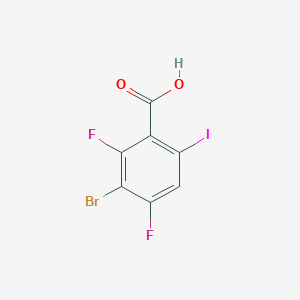
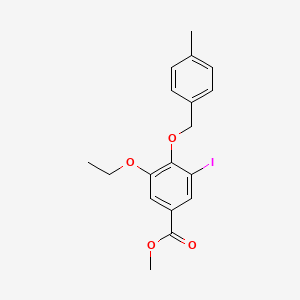
![2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13002307.png)
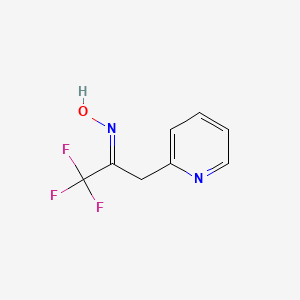
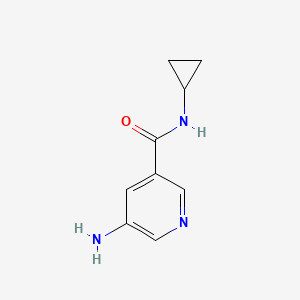
![3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002334.png)
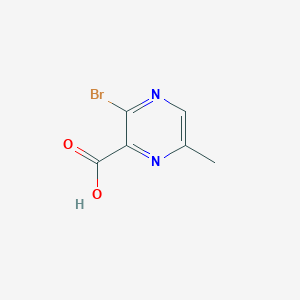
![{2-[4-(2,4,4-Trimethylpentan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B13002352.png)
